N-(Amino-PEG3)-N-bis(PEG4-Boc)
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Overview
Description
N-(Amino-PEG3)-N-bis(PEG4-Boc): is a polyethylene glycol (PEG) derivative that features an amino group and two tert-butoxycarbonyl (Boc) protected PEG chains. This compound is commonly used in the field of bioconjugation, where it serves as a linker or spacer in the synthesis of various biomolecules. The PEG chains provide hydrophilicity and flexibility, making it an ideal candidate for applications in drug delivery, diagnostics, and therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG3)-N-bis(PEG4-Boc) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of an amino group with PEG chains. This is achieved by reacting an amino-PEG3 compound with PEG4-Boc in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps. This is done by reacting the amino-PEG3 compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of N-(Amino-PEG3)-N-bis(PEG4-Boc) follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of amino-PEG3 and PEG4-Boc are reacted in industrial reactors with appropriate coupling agents.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Amino-PEG3)-N-bis(PEG4-Boc) undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new bonds.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to expose the free amino groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups under mild acidic conditions.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amino-PEG3 derivative.
Scientific Research Applications
N-(Amino-PEG3)-N-bis(PEG4-Boc) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of N-(Amino-PEG3)-N-bis(PEG4-Boc) is primarily based on its ability to act as a linker or spacer. The PEG chains provide flexibility and hydrophilicity, which enhance the solubility and stability of the conjugated molecules. The amino group can form covalent bonds with various functional groups, facilitating the attachment of different biomolecules. The Boc groups protect the amino group during synthesis and can be removed under acidic conditions to expose the reactive amino group.
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-C2-amine: Another PEG-based compound with similar applications in bioconjugation.
Azido-PEG4-alcohol: Used as a linker in click chemistry reactions.
N-(Azido-PEG4)-N-Boc-PEG4-Boc: Similar structure but with an azide group instead of an amino group.
Uniqueness
N-(Amino-PEG3)-N-bis(PEG4-Boc) is unique due to its dual PEG4-Boc chains, which provide enhanced hydrophilicity and flexibility compared to other PEG derivatives. The presence of the amino group allows for versatile conjugation with various biomolecules, making it a valuable tool in bioconjugation and drug delivery applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76N2O15/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-29-23-47-17-11-40(10-16-46-22-28-51-27-21-45-15-9-39)12-18-48-24-30-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h7-34,39H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSQMHHAFQWJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76N2O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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